4-(2,4-Dichlorophenyl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a thiol group and two chlorophenyl substituents.
Preparation Methods
The synthesis of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be achieved through various methods. One efficient method involves a one-pot, three-component reaction strategy. This method includes the condensation of 2,4-dichlorobenzaldehyde, thiourea, and ethyl acetoacetate. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent, such as ethanol, for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB), which are key mediators of inflammation . Additionally, the compound’s thiol group can interact with reactive oxygen species (ROS), thereby exerting antioxidant effects .
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)pyrimidine-2(1H)-thione: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
2-Thio-containing pyrimidines: These compounds share the thiol group at the 2-position of the pyrimidine ring and exhibit similar biological activities.
N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: These derivatives also exhibit anti-inflammatory properties and are structurally related to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and thiol groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-6-1-2-7(8(12)5-6)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOFNKASZYQNQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.